Cas no 2092251-04-0 (1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol)

1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(2-aminoethyl)-3-(trifluoromethyl)azetidin-3-ol
- 1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol
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- Inchi: 1S/C6H11F3N2O/c7-6(8,9)5(12)3-11(4-5)2-1-10/h12H,1-4,10H2
- InChI Key: XBLGEOFWNFGIQF-UHFFFAOYSA-N
- SMILES: FC(C1(CN(CCN)C1)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 165
- Topological Polar Surface Area: 49.5
- XLogP3: -0.6
1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-7230-2.5g |
1-(2-aminoethyl)-3-(trifluoromethyl)azetidin-3-ol |
2092251-04-0 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
Life Chemicals | F1907-7230-10g |
1-(2-aminoethyl)-3-(trifluoromethyl)azetidin-3-ol |
2092251-04-0 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
TRC | A116321-100mg |
1-(2-aminoethyl)-3-(trifluoromethyl)azetidin-3-ol |
2092251-04-0 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A116321-500mg |
1-(2-aminoethyl)-3-(trifluoromethyl)azetidin-3-ol |
2092251-04-0 | 500mg |
$ 365.00 | 2022-06-08 | ||
Life Chemicals | F1907-7230-1g |
1-(2-aminoethyl)-3-(trifluoromethyl)azetidin-3-ol |
2092251-04-0 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
Life Chemicals | F1907-7230-5g |
1-(2-aminoethyl)-3-(trifluoromethyl)azetidin-3-ol |
2092251-04-0 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
Life Chemicals | F1907-7230-0.25g |
1-(2-aminoethyl)-3-(trifluoromethyl)azetidin-3-ol |
2092251-04-0 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
Life Chemicals | F1907-7230-0.5g |
1-(2-aminoethyl)-3-(trifluoromethyl)azetidin-3-ol |
2092251-04-0 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
TRC | A116321-1g |
1-(2-aminoethyl)-3-(trifluoromethyl)azetidin-3-ol |
2092251-04-0 | 1g |
$ 570.00 | 2022-06-08 |
1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol Related Literature
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Additional information on 1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol
Comprehensive Overview of 1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol (CAS No. 2092251-04-0)
The compound 1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol (CAS No. 2092251-04-0) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring an azetidine ring with a trifluoromethyl group and an aminoethyl side chain, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given the increasing demand for novel small-molecule therapeutics and targeted therapies.
In recent years, the trifluoromethyl group has become a hotspot in medicinal chemistry due to its ability to enhance metabolic stability and bioavailability. This aligns with the growing trend of optimizing ADME properties (Absorption, Distribution, Metabolism, and Excretion) in drug development. The presence of the azetidine ring further contributes to the compound's rigidity, which is a desirable trait in designing GPCR-targeting drugs and CNS-active molecules. These attributes make 1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol a compelling subject for studies on neurodegenerative diseases and inflammatory disorders.
From a synthetic chemistry perspective, the compound's aminoethyl moiety offers versatility for further derivatization, enabling the creation of libraries for high-throughput screening. This is particularly relevant in the era of AI-driven drug discovery, where computational models prioritize scaffolds with high druggability scores. The trifluoromethyl group also aligns with the industry's shift toward fluorinated pharmaceuticals, as evidenced by the rise of FDA-approved drugs containing fluorine atoms.
Environmental and regulatory considerations are another critical aspect. The compound's biodegradability and green chemistry compatibility are frequently searched topics, reflecting the pharmaceutical industry's push for sustainable synthesis. Researchers are exploring catalytic methods to incorporate the trifluoromethyl group more efficiently, reducing waste and energy consumption. This resonates with the broader ESG (Environmental, Social, and Governance) goals adopted by many life sciences companies.
In agrochemical applications, 1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol has potential as a precursor for crop protection agents. The trifluoromethyl group is known to improve the efficacy of herbicides and fungicides, addressing global challenges like pesticide resistance and food security. These topics are highly searched in academic and industrial circles, underscoring the compound's relevance to contemporary agricultural needs.
Analytical characterization of this compound often involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for verifying purity and structure, which are critical for regulatory submissions. The demand for high-purity intermediates is rising, driven by stringent quality standards in GMP manufacturing.
In summary, 1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol (CAS No. 2092251-04-0) represents a multifaceted compound with broad applicability in cutting-edge research. Its structural features align with current trends in drug discovery, sustainable chemistry, and agrochemical innovation, making it a subject of enduring scientific and commercial interest.
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